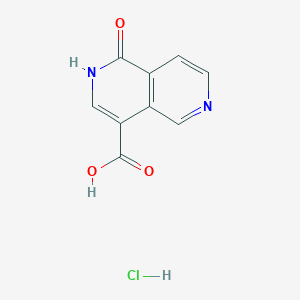

1-氧代-2H-2,6-萘啶-4-甲酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

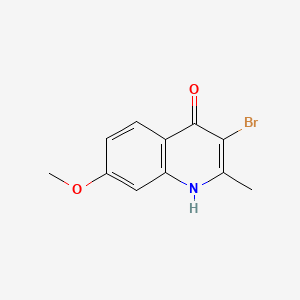

“1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride” is a type of naphthyridine, a class of heterocyclic compounds. Naphthyridines are characterized by a fused system of two pyridine rings and can exist in six isomeric forms depending on the location of the nitrogen atoms . These compounds are found in natural products, particularly in marine organisms and terrestrial plants, or can be synthetically produced .

Synthesis Analysis

The synthesis of naphthyridines has been extensively studied. One of the classical synthetic protocols used for the construction of the main 1,5-naphthyridine scaffold is the Skraup quinoline synthesis adapted to 3-aminopyridine . Other strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

Naphthyridines are also referred to in the chemical literature as “benzodiazines” or “diazanaphthalenes” due to their structure, which consists of a fused system of two pyridine rings . The specific molecular structure of “1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride” is not directly available from the search results.Chemical Reactions Analysis

Naphthyridines exhibit a wide range of reactivity. They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and have their side chains modified . They can also form metal complexes .科学研究应用

Synthesis Strategies

1,5-Naphthyridines can be synthesized using various strategies. These include cyclization reactions, condensations, and modifications of side chains. Researchers have explored both electrophilic and nucleophilic reagents to construct these heterocycles. The synthesis of 1,5-naphthyridines has been a topic of active investigation in recent years .

Reactivity

The reactivity of 1,5-naphthyridines is crucial for their applications. These compounds participate in oxidations, reductions, and cross-coupling reactions. Additionally, they form metal complexes, which can influence their properties and biological activities .

a. Anticancer Properties: Functionalized 1,6-naphthyridines have shown promise as potential anticancer agents. Researchers have explored their effects on cancer cell lines, aiming to develop novel therapies .

b. Anti-HIV Activity: Certain 1,6-naphthyridines exhibit anti-human immunodeficiency virus (HIV) properties. These compounds may interfere with viral replication and serve as leads for drug development .

c. Antimicrobial Effects: Naphthyridine derivatives have potent antimicrobial activities. They have been investigated for combating both exo- and endoparasites in agriculture and cattle breeding .

d. Analgesic and Anti-Inflammatory Activities: While not exclusive to 1,6-naphthyridines, these compounds have been explored for their analgesic and anti-inflammatory effects. Their potential in pain management and inflammation modulation is an active area of research.

e. Antioxidant Properties: Some 1,6-naphthyridines exhibit antioxidant activity. These compounds may protect cells from oxidative stress and contribute to overall health .

f. Other Biological Activities: Naphthyridines obtained from natural sources have displayed diverse activities, including effects on the cardiovascular system, immune response, and neurological functions. These findings highlight the versatility of this class of compounds .

作用机制

The mechanism of action of naphthyridines can vary depending on their specific structure and biological target. For instance, some naphthyridine alkaloids have shown a wide range of biological activities, including anti-infectious, anticancer, neurological, psychotropic effects, and effects on the cardiovascular system and immune response .

未来方向

Given the wide range of biological activities exhibited by naphthyridines, they are a fascinating object of research with prospects for use in therapeutic purposes . Future research may focus on exploring their properties, from chemical structures and general mechanisms of action to more specialized molecular targets .

属性

IUPAC Name |

1-oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3.ClH/c12-8-5-1-2-10-3-6(5)7(4-11-8)9(13)14;/h1-4H,(H,11,12)(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKSMVDBZZKKPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=O)NC=C2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2676983.png)

![6-chloro-N2-[3-chloro-4-(2,2,2-trifluoroethoxy)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B2676985.png)

![5-Tert-butyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2676991.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2676994.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-naphthamide](/img/structure/B2677001.png)

![(5-Bromopyridin-3-yl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2677003.png)

![Tert-butyl N-[1-[(prop-2-enoylamino)methyl]cyclopentyl]carbamate](/img/structure/B2677005.png)

![3-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydro-4-isoxazolyl phenyl sulfone](/img/structure/B2677006.png)